2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid
Overview
Description
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It features a trifluoromethyl group attached to the pyridine ring, which significantly influences its chemical properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid These factors can include temperature, pH, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound has been observed to bind with certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. The compound modulates the expression of genes related to inflammation, thereby reducing the production of pro-inflammatory cytokines. Furthermore, this compound impacts cellular metabolism by enhancing the activity of metabolic enzymes, leading to increased energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an inhibitor of certain enzymes, such as cyclooxygenase, thereby reducing the synthesis of inflammatory mediators. Additionally, this compound influences gene expression by binding to transcription factors and modulating their activity. This results in altered expression of genes involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing oxidative stress and inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and oxidative stress. At higher doses, toxic effects have been observed, including liver and kidney damage. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. The compound undergoes biotransformation, resulting in the formation of metabolites that are excreted from the body. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications. This localization is essential for its role in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by the formation of the acetic acid moiety. One common method involves the reaction of 4-(trifluoromethyl)pyridine with a suitable acetic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can introduce various functional groups to the pyridine ring.
Scientific Research Applications
2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine-4-boronic acid
Comparison: Compared to these similar compounds, 2-(4-(Trifluoromethyl)pyridin-2-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can influence its reactivity and applications. The trifluoromethyl group in all these compounds imparts similar electronic properties, but the additional functional groups can lead to different chemical behaviors and uses.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLVCJRDGKYAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694921 | |
Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000515-78-5 | |
Record name | [4-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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